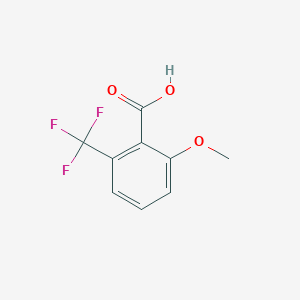

2-Methoxy-6-(trifluoromethyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJYMQXQDCJQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566997 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119692-41-0 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzoic Acid: A Key Intermediate in Drug Discovery

CAS Number: 119692-41-0

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)benzoic acid, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. While detailed public data on this specific molecule is limited, its structural motifs are prevalent in numerous pharmacologically active compounds. This guide elucidates the known properties of this compound and explores its potential applications as a key intermediate in the synthesis of advanced therapeutic agents. A case study on the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, Zabedosertib (BAY 1834845), is presented to illustrate the utility of structurally related benzoic acid derivatives in the development of targeted therapies for inflammatory and autoimmune diseases. This guide includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of relevant signaling pathways and experimental workflows to provide a thorough resource for the scientific community.

Introduction to this compound

This compound is a specialty chemical primarily utilized in organic synthesis.[1] Its value in medicinal chemistry is underscored by the presence of both a methoxy (-OCH3) and a trifluoromethyl (-CF3) group. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is highly lipophilic and can enhance metabolic stability and binding affinity of a molecule to its biological target.[2] The methoxy group can influence the electronic environment of the aromatic ring and provide a handle for further chemical modifications. These characteristics make this compound a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 119692-41-0 | [3] |

| Molecular Formula | C₉H₇F₃O₃ | [3] |

| Molecular Weight | 220.15 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥97% | [3] |

Synthesis of this compound: A Representative Protocol

Experimental Protocol: Synthesis of this compound

This protocol is conceptual and based on analogous chemical transformations.

Step 1: Diazotization of 2-Amino-6-(trifluoromethyl)toluene

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-(trifluoromethyl)toluene in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred suspension. Maintain the temperature between 0-5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

-

Slowly heat the reaction mixture containing the diazonium salt to 50-60 °C. The evolution of nitrogen gas should be observed.

-

Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis reaction.

-

Cool the reaction mixture to room temperature and extract the product, 2-hydroxy-6-(trifluoromethyl)toluene, with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Methylation of 2-Hydroxy-6-(trifluoromethyl)toluene

-

Dissolve the crude 2-hydroxy-6-(trifluoromethyl)toluene in a suitable solvent (e.g., dimethylformamide or acetone).

-

Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

-

Heat the reaction mixture with stirring and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the solids, and remove the solvent under reduced pressure. The residue, 2-methoxy-6-(trifluoromethyl)toluene, can be purified by distillation or chromatography.

Step 4: Oxidation to this compound

-

Dissolve 2-methoxy-6-(trifluoromethyl)toluene in a suitable solvent (e.g., acetic acid or a mixture of acetonitrile, carbon tetrachloride, and water).

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or a ruthenium catalyst (e.g., RuCl₃) with a co-oxidant (e.g., sodium periodate).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and work up accordingly. If using KMnO₄, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the carboxylic acid.

-

The crude this compound can be purified by recrystallization.

Application in Drug Discovery: A Case Study on IRAK4 Inhibition

The structural features of this compound make it an attractive starting material for the synthesis of complex drug molecules. A prominent example of a therapeutic area where such structures are relevant is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

The IRAK4 Signaling Pathway

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune system. It is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4][5] Dysregulation of the IRAK4 signaling pathway is implicated in a range of inflammatory and autoimmune diseases.[4][5] The signaling cascade is initiated by the binding of a ligand to its receptor, leading to the recruitment of adaptor proteins and the subsequent activation of IRAK4. Activated IRAK4 then phosphorylates downstream targets, culminating in the activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory genes.[4]

// Nodes Ligand [label="Ligand (e.g., IL-1, LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="TLR / IL-1R", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRAK4 [label="IRAK4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRAK1_2 [label="IRAK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRAF6 [label="TRAF6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., TAK1, IKK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Zabedosertib\n(BAY 1834845)", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> Receptor [arrowhead=none, style=dashed, color="#5F6368"]; Receptor -> MyD88 [label="Recruitment", fontsize=8, fontcolor="#5F6368"]; MyD88 -> IRAK4 [label="Activation", fontsize=8, fontcolor="#5F6368"]; IRAK4 -> IRAK1_2 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; IRAK1_2 -> TRAF6; TRAF6 -> Downstream; Downstream -> NFkB; NFkB -> Inflammation; Inhibitor -> IRAK4 [label="Inhibition", arrowhead=tee, color="#EA4335", style=dashed, fontsize=8, fontcolor="#EA4335"];

// Invisible nodes for alignment subgraph { rank=same; Ligand; Receptor; } } .dot Caption: The IRAK4 signaling pathway and the point of inhibition by Zabedosertib.

Zabedosertib (BAY 1834845): A Selective IRAK4 Inhibitor

Zabedosertib (BAY 1834845) is a potent and selective, orally active inhibitor of IRAK4 that has been investigated for the treatment of inflammatory diseases.[6] The chemical structure of Zabedosertib contains a 6-(trifluoromethyl)pyridine-2-carboxamide moiety, which is structurally analogous to a derivative of this compound, highlighting the importance of this class of compounds in the synthesis of such inhibitors.

Quantitative Data for Zabedosertib (BAY 1834845)

The biological activity of Zabedosertib has been characterized in various in vitro and in vivo assays.

| Assay | Parameter | Value | Reference |

| Biochemical Assay | IRAK4 IC₅₀ | 3.55 nM | [6] |

| Cell-based Assay | Inhibition of inflammatory cytokine secretion (e.g., IL-1, IFN-γ, TNF-α, IL-17) | Effective at 500 nM | [6] |

| In Vivo Model (LPS-induced ARDS in mice) | Dosage | 150 mg/kg, p.o. | [6] |

| Outcome | Prevention of lung injury and reduction in inflammation | [6] | |

| In Vivo Model (IL-1β-induced inflammation in mice) | Dosage | 40-80 mg/kg, p.o. | [6] |

| Outcome | Dose-dependent inhibition of inflammation | [6] | |

| In Vivo Model (LPS-induced inflammation in mice) | Dosage | 10-40 mg/kg, p.o. | [6] |

| Outcome | Dose-dependent inhibition of inflammation | [6] | |

| In Vivo Model (Imiquimod-induced inflammation in mice) | Dosage | 15-150 mg/kg, p.o., twice daily for 7 days | [6] |

| Outcome | Dose-dependent inhibition of inflammation | [6] |

Experimental Protocols for IRAK4 Inhibition

The following protocols are representative of the types of experiments used to characterize IRAK4 inhibitors like Zabedosertib.

IRAK4 Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)

-

Test compound (e.g., Zabedosertib) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

-

Add 2 µL of IRAK4 enzyme solution to each well.

-

Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Inhibitor [label="Prepare Serial Dilutions\nof Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Inhibitor [label="Add Compound/Vehicle\nto 384-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Enzyme [label="Add IRAK4 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Substrate_ATP [label="Add Substrate/ATP Mix\n(Initiate Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_1 [label="Incubate for 60 min\nat Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_ADP_Glo [label="Add ADP-Glo™ Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_2 [label="Incubate for 40 min\nat Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Kinase_Detection [label="Add Kinase Detection Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_3 [label="Incubate for 30 min\nat Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Luminescence [label="Measure Luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate % Inhibition\nand IC₅₀", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Inhibitor; Prepare_Inhibitor -> Add_Inhibitor; Add_Inhibitor -> Add_Enzyme; Add_Enzyme -> Add_Substrate_ATP; Add_Substrate_ATP -> Incubate_1; Incubate_1 -> Add_ADP_Glo; Add_ADP_Glo -> Incubate_2; Incubate_2 -> Add_Kinase_Detection; Add_Kinase_Detection -> Incubate_3; Incubate_3 -> Read_Luminescence; Read_Luminescence -> Analyze_Data; Analyze_Data -> End; } .dot Caption: Workflow for an IRAK4 biochemical kinase inhibition assay.

Cellular Assay for Inhibition of Cytokine Release

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8)

-

Test compound (e.g., Zabedosertib) dissolved in DMSO

-

ELISA kits for the detection of cytokines (e.g., TNF-α, IL-6)

-

96-well cell culture plates

Procedure:

-

Plate the cells in a 96-well plate at a suitable density.

-

Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with a TLR agonist (e.g., LPS at 100 ng/mL) to activate the IRAK4 pathway.

-

Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine production and secretion.

-

Collect the cell culture supernatant.

-

Quantify the concentration of the desired cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine release for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutic agents. The presence of both methoxy and trifluoromethyl functionalities provides a unique combination of properties that can be exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. The case study of the IRAK4 inhibitor Zabedosertib (BAY 1834845) illustrates the utility of structurally related benzoic acid derivatives in the creation of targeted therapies for inflammatory and autoimmune diseases. The experimental protocols and data presented in this guide offer a foundational resource for researchers working in this area and highlight the importance of such building blocks in advancing medicinal chemistry and drug discovery. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of next-generation therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 6. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-Methoxy-6-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 2-Methoxy-6-(trifluoromethyl)benzoic acid, a compound of interest in organic synthesis for pharmaceuticals and agrochemicals.[1] Its value stems from the presence of trifluoromethyl and methoxy groups, which can enhance the biological activity of target molecules.[1] This guide summarizes key quantitative data, details the experimental protocols for their determination, and presents a logical workflow for physicochemical characterization.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are determined experimentally, others, particularly for less common compounds, are often predicted using computational models.

| Property | Value | Data Type |

| Molecular Formula | C₉H₇F₃O₃ | --- |

| Molecular Weight | 220.15 g/mol | --- |

| Melting Point | 131-134°C | Experimental[2] |

| Boiling Point | 276.178°C at 760 mmHg | Predicted[1] |

| XlogP | 2.3 | Predicted[3] |

| Appearance | White to off-white solid | Experimental[2] |

Experimental Protocols

The determination of the physicochemical properties listed above involves standardized laboratory procedures. The following sections detail the general methodologies employed for these key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity and is determined as a temperature range from the point of initial melting to complete liquefaction.[4]

Methodology: Capillary Method [5]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end. The sample is compacted to a height of 2-4 mm to ensure uniform heating.[6]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus, such as a Mel-Temp or similar digital device, which allows for controlled heating and clear observation.[4]

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[6] The heating rate is then reduced to a slow ramp of about 1-2°C per minute to allow for accurate determination.[6]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the range.[6] For pure compounds, this range is typically narrow, often within 1-3°C.[6]

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.[7] A positive logP value indicates a higher affinity for the lipid phase (more lipophilic), while a negative value indicates higher water solubility (more hydrophilic).[7][8]

Methodology: Shake-Flask Method [9][10]

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer solution like PBS at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.[10][11] This prevents volume changes during the experiment.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other phase in a separation funnel.

-

Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.[9]

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is then determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[7] The logP is the base-10 logarithm of this value.[7]

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, it indicates the pH at which the compound is 50% ionized. This property heavily influences a compound's solubility and permeability across biological membranes.[12]

Methodology: Potentiometric Titration [9][13]

-

Solution Preparation: A precise amount of this compound is dissolved in water or a co-solvent mixture if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added incrementally.[9][13]

-

Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[9]

Alternative Methodology: UV-Vis Spectrophotometry [13]

This method can be used if the compound possesses a chromophore that changes absorbance upon ionization. A series of solutions of the compound are prepared in buffers of varying, known pH values. The absorbance at a specific wavelength is measured for each solution. A plot of absorbance versus pH yields a sigmoid curve, and the inflection point corresponds to the pKa.[9][13]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and formulation. It can be measured using kinetic or thermodynamic methods.[12][14]

Methodology: Thermodynamic (Shake-Flask) Method [15][16]

-

Equilibration: An excess amount of solid this compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline at a physiological pH of 7.4).[12] The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved solid.[14][17]

-

Sample Processing: The resulting suspension is filtered or centrifuged to remove the undissolved solid, yielding a saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is then measured using a suitable analytical method like HPLC-UV or LC-MS/MS.[17] This concentration represents the thermodynamic solubility.

Physicochemical Characterization Workflow

The process of characterizing a novel chemical entity involves a logical progression of experiments. The following diagram illustrates a typical workflow for determining the key physicochemical properties discussed in this guide.

Caption: Workflow for Physicochemical Characterization.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: 119692-41-0 [chemicalbook.com]

- 3. PubChemLite - this compound (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. westlab.com [westlab.com]

- 6. southalabama.edu [southalabama.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzoic acid

This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)benzoic acid, a fluorinated aromatic compound of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular characteristics, synthesis, and analytical methodologies.

Core Molecular Data

This compound is a benzoic acid derivative featuring both a methoxy and a trifluoromethyl group.[1] These functional groups are known to enhance the biological activity of molecules, making this compound a valuable intermediate in the synthesis of novel drugs and advanced materials.[1][2] The trifluoromethyl group, in particular, can improve a drug's lipophilicity and metabolic stability.[2]

Quantitative Molecular and Physical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₇F₃O₃[1] |

| Molecular Weight | 220.15 g/mol [1][3] |

| Boiling Point | 276.178 °C at 760 mmHg[1] |

| Density | 1.38 g/cm³[1] |

| CAS Number | 119692-41-0[1][3] |

| Appearance | Solid[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline protocols for the synthesis and analysis of this compound and related compounds.

General Synthesis Approach

While specific synthetic routes can be proprietary, a general approach to the synthesis of similar substituted benzoic acids often involves the modification of a precursor molecule. This can include electrophilic aromatic substitution to introduce the trifluoromethyl group or functional group interconversion from a related precursor. The synthesis of 2-methoxy-6-methylbenzoic acid, a structurally related compound, involves steps such as reduction hydrogenation, methylation, and hydrolysis. A similar multi-step synthesis would be expected for this compound.

Analytical Characterization Workflow

The identity and purity of this compound are typically confirmed using a combination of analytical techniques. A general workflow for the characterization of this and similar chemical entities is outlined below.

Caption: General workflow for the synthesis and analytical characterization of this compound.

A common analytical method for the identification and quantification of similar compounds in various matrices involves Gas Chromatography-Mass Spectrometry (GC-MS).[4] A general procedure for sample analysis by GC-MS would include the following steps:

-

Sample Preparation : The sample containing the analyte is dissolved in a suitable solvent. For solid samples, this may involve extraction.

-

Injection : The prepared sample is injected into the GC system, typically using a splitless injection mode for trace analysis.[4]

-

Chromatographic Separation : The components of the sample are separated on a high-resolution fused silica capillary GC column.[4]

-

Mass Spectrometric Detection : The separated components are introduced into a mass spectrometer. The analyte is identified by comparing its mass spectrum and retention time to those of a known standard analyzed under the same conditions.[4]

-

Quantification : The concentration of the analyte is determined by comparing its response to that of an internal standard.[4]

Applications in Research and Development

This compound primarily serves as a key intermediate in organic synthesis for the production of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group is particularly advantageous in drug design, as it can enhance metabolic stability and improve the pharmacokinetic profile of the final drug molecule.[2][5] This compound and its analogs are valuable in structure-activity relationship (SAR) studies, where systematic modifications are made to a molecule to understand their effect on biological activity.[2]

References

A Technical Guide to the Spectral Analysis of 2-Methoxy-6-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methoxy-6-(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound. This data is essential for the structural elucidation and characterization of the molecule.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 2H | Aromatic CH |

| ~7.2-7.4 | m | 1H | Aromatic CH |

| ~3.9 | s | 3H | -OCH₃ |

| ~11-13 | br s | 1H | -COOH |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | -COOH |

| ~155-160 | C-OCH₃ |

| ~130-135 | Aromatic CH |

| ~120-130 (q) | -CF₃ |

| ~115-125 | Aromatic C-CF₃ & Aromatic CH |

| ~110-115 | Aromatic CH |

| ~55-60 | -OCH₃ |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic) |

| 1300-1100 | Strong | C-F stretch (Trifluoromethyl) |

| ~1250 | Strong | C-O stretch (Aryl Ether) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 220 | ~80 | [M]⁺ (Molecular Ion) |

| 203 | ~100 | [M-OH]⁺ |

| 175 | ~60 | [M-COOH]⁺ |

| 151 | ~40 | [M-CF₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are standard procedures for the analysis of solid organic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample is gently agitated to ensure complete dissolution.

-

Instrumentation and Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton resonances (typically 0-15 ppm).

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): A small amount of solid this compound is dissolved in a few drops of a volatile organic solvent (e.g., acetone or methylene chloride). A drop of this solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[1]

-

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The salt plate with the sample film is placed in the sample holder of the instrument. A background spectrum of the clean, empty salt plate is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

-

Ionization Method (Electron Ionization - EI): Electron Ionization is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[2][3] The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV).[4][5] This causes the molecule to ionize and fragment in a reproducible manner.

-

Instrumentation and Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. The solid sample is typically introduced via a direct insertion probe, which is heated to volatilize the sample into the ion source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility Profile of 2-Methoxy-6-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Methoxy-6-(trifluoromethyl)benzoic acid. A thorough understanding of a compound's solubility is fundamental for its application in medicinal chemistry, materials science, and organic synthesis, influencing factors from reaction kinetics to bioavailability. This document outlines the predicted solubility of this compound in a variety of common laboratory solvents, provides detailed experimental protocols for solubility determination, and visually represents the logical workflow for such experiments.

I. Predicted Solubility Profile

Based on the solubility characteristics of structurally related compounds such as 2-(trifluoromethyl)benzoic acid, which is poorly soluble in water but more soluble in organic solvents, and 2-Methoxy-5-(trifluoromethyl)benzoic acid, which is reported to be insoluble in water, a similar trend is anticipated for the title compound.[1][2] The following table presents a hypothetical, yet chemically reasonable, solubility profile for this compound to serve as a guide for experimental design.

Disclaimer: The following quantitative data is hypothetical and intended for illustrative purposes. Researchers should determine the empirical solubility data for their specific applications.

| Solvent | Chemical Formula | Predicted Molar Solubility (mol/L) at 298.15 K | Predicted Gram Solubility (g/L) at 298.15 K | Solvent Type |

| Water | H₂O | < 0.001 | < 0.22 | Polar Protic |

| Methanol | CH₃OH | 0.85 | 187.13 | Polar Protic |

| Ethanol | C₂H₅OH | 0.65 | 143.10 | Polar Protic |

| Acetone | C₃H₆O | 1.10 | 242.17 | Polar Aprotic |

| Ethyl Acetate | C₄H₈O₂ | 0.70 | 154.11 | Polar Aprotic |

| Dichloromethane | CH₂Cl₂ | 0.50 | 110.08 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | > 2.0 | > 440.30 | Polar Aprotic |

| n-Hexane | C₆H₁₄ | < 0.005 | < 1.10 | Nonpolar |

II. Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, standardized experimental protocols are essential. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound like this compound.

A. Isothermal Saturation (Shake-Flask) Method

This gravimetric method is considered the "gold standard" for solubility determination due to its accuracy and direct measurement of the dissolved solid.

1. Materials and Apparatus:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven

-

Desiccator

2. Procedure:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial for ensuring saturation.

-

Add a known volume or mass of the desired solvent to the vial.

-

Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the mixture for a sufficient time to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

After equilibration, cease agitation and allow the solid to settle. Maintain the temperature of the vial.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid.

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a drying oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then weigh it to determine the mass of the dissolved solid.

3. Calculation: The solubility can be calculated in various units:

-

Grams per Liter (g/L): (mass of residue) / (volume of solvent used)

-

Molarity (mol/L): (mass of residue / molecular weight of compound) / (volume of solvent used)

B. UV/Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and is often faster than the gravimetric method. It relies on the Beer-Lambert law.

1. Materials and Apparatus:

-

This compound (high purity)

-

Selected solvents (UV-grade)

-

UV/Vis spectrophotometer

-

Thermostatically controlled water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus

2. Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear.

-

-

Solubility Measurement:

-

Prepare a saturated solution of this compound using the isothermal saturation method as described above (Steps 1-5).

-

Filter the saturated solution.

-

Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

III. Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the Isothermal Saturation (Shake-Flask) Method.

Caption: Workflow for the Isothermal Saturation Method.

References

The Ascendant Role of Trifluoromethylated Benzoic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the benzoic acid scaffold has emerged as a powerful tool in medicinal chemistry. This guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their therapeutic potential as anti-inflammatory, anticancer, and antibacterial agents. It offers a comprehensive overview of their mechanisms of action, detailed experimental protocols for their evaluation, and a quantitative analysis of their structure-activity relationships.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group imparts unique physicochemical properties to the benzoic acid molecule, significantly influencing its pharmacokinetic and pharmacodynamic profile. The high electronegativity of the fluorine atoms in the CF3 group creates a strong electron-withdrawing effect, which can modulate the acidity of the carboxylic acid group, enhance metabolic stability by blocking sites susceptible to enzymatic degradation, and increase lipophilicity, thereby improving membrane permeability.[1][2] These modifications can lead to enhanced binding affinity for biological targets and an extended duration of action.[1][2]

Therapeutic Applications and Mechanisms of Action

Trifluoromethylated benzoic acid derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anti-inflammatory Activity

A significant application of these derivatives is in the development of potent anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: Certain trifluoromethylated benzoic acid derivatives act as inhibitors of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. By blocking this pathway, these compounds can effectively reduce inflammation and pain.

-

NF-κB Signaling Pathway Inhibition: The NF-κB signaling pathway plays a crucial role in regulating the expression of pro-inflammatory genes. Some derivatives have been shown to inhibit the activation of NF-κB by preventing the phosphorylation of IκBα and p65, thereby downregulating the production of inflammatory cytokines.[3]

-

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. Certain derivatives have been found to suppress the activation of the NLRP3 inflammasome, offering another avenue for their anti-inflammatory effects.[3]

Anticancer Activity

The antiproliferative effects of trifluoromethylated benzoic acid derivatives have been demonstrated against various cancer cell lines.[4][5] Their mechanisms of action are multifaceted and can include:

-

Induction of Apoptosis: Some derivatives can trigger programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.

-

Enzyme Inhibition: These compounds can act as inhibitors of enzymes that are critical for cancer cell survival and proliferation, such as kinases.[6]

Antibacterial Activity

Several trifluoromethylated benzoic acid derivatives have shown potent activity against a range of bacteria, particularly Gram-positive strains.[7][8] Their mode of action can involve the disruption of essential bacterial processes:

-

Inhibition of Macromolecular Synthesis: These compounds can interfere with the synthesis of key macromolecules in bacteria, leading to a broad-spectrum inhibitory effect on bacterial cell function.[7]

-

Inhibition of Fatty Acid Biosynthesis: Some derivatives have been identified as inhibitors of fatty acid biosynthesis, a critical pathway for bacterial survival.[8]

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of representative trifluoromethylated benzoic acid derivatives.

Table 1: Anticancer Activity of Trifluoromethylated Benzoic Acid Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 5,7-dipropoxy-2-(4'-trifluoromethylphenyl)-chromen-4-one | SGC-7901 (gastric adenocarcinoma) | Not Specified | Strongest activity in series | [4] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Various | NCI-60 Screen | Most active in series | [5] |

Table 2: Antibacterial Activity of Trifluoromethylated Benzoic Acid Derivatives

| Compound Class/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives | Gram-positive bacteria | Potent growth inhibitors | [7] |

| 3-Trifluoromethyl-4-halo substituted pyrazole derivatives | Enterococci | 0.5 - 4 | [8] |

| 3-Trifluoromethyl-5-halo substituted pyrazole derivatives | Enterococci | Potent activity | [8] |

| Trifluoromethyl and trifluoromethoxy substituted pyrazole derivatives | Various Gram-positive bacteria | As low as 2 | [8] |

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound/Derivative | Target/Assay | IC50/Ki | Reference |

| Pyrazolo[3,4-d]pyrimidine analogue | COX-1 | 28 µM | [10] |

| Pyrazolo[3,4-d]pyrimidine analogue | COX-2 | 23 µM | [10] |

| 2'-hydroxychalconetriazole hybrids | COX-2 | 0.037–0.041 µM | [10] |

| 2'-hydroxychalconetriazole hybrids | 15-LOX | 1.41–1.80 µM | [10] |

| Paeonol derivative | LPS-induced NO in RAW 264.7 cells | 6.96 µM | [10] |

| Pyrazole sulphonamide derivative | COX-1 | 5.40 µM | [10] |

| Pyrazole sulphonamide derivative | COX-2 | 0.01 µM | [10] |

| Pyrazole sulphonamide derivative | 5-LOX | 1.78 µM | [10] |

| p38α/MAPK14 kinase inhibitor | p38α/MAPK14 kinase | 22 nM | [10] |

| p38α/MAPK14 kinase inhibitor | TNF-α production in THP-1 cells | 58 nM | [10] |

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of the biological activity of these compounds.

Synthesis of Trifluoromethylated Benzoic Acid Derivatives

The synthesis of trifluoromethylated benzoic acid derivatives can be achieved through various synthetic routes. A common approach involves the following key steps:

-

Introduction of the Trifluoromethyl Group: This is often accomplished through reactions such as the fluorination of a corresponding trichloromethyl-substituted precursor using reagents like hydrogen fluoride in the presence of a catalyst.[5][11]

-

Formation of the Benzoic Acid Moiety: This can be achieved through the hydrolysis of a benzotrifluoride derivative or via a Grignard reaction with a trifluoromethyl-substituted bromobenzene followed by carboxylation with carbon dioxide.[5][12]

-

Purification: The final product is typically purified using techniques such as recrystallization or column chromatography to ensure high purity.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.[3][6][13]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated benzoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically between 540 and 595 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[1]

In Vitro Antibacterial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][7][9]

-

Preparation of Inoculum: Culture the test bacterium in a suitable broth overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[2]

-

Preparation of Serial Dilutions: Prepare a series of twofold dilutions of the trifluoromethylated benzoic acid derivative in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[2]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[9]

In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[14][15]

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.

-

Measure the absorbance of the resulting solution at 540 nm.

-

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production for each compound concentration.

Conclusion

Trifluoromethylated benzoic acid derivatives represent a versatile and highly promising class of compounds in drug discovery. Their unique physicochemical properties, conferred by the trifluoromethyl group, translate into a diverse range of biological activities, including potent anti-inflammatory, anticancer, and antibacterial effects. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutic agents for a wide array of diseases. This guide provides a foundational understanding for researchers to further investigate and harness the therapeutic potential of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 10. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 12. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group represents a powerful and widely adopted strategy in modern medicinal chemistry. Its unique electronic and steric properties profoundly influence a molecule's physicochemical and pharmacokinetic profile, often transforming a promising lead compound into a successful clinical candidate. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular interactions and metabolic pathways.

Core Physicochemical and Pharmacokinetic Effects of Trifluoromethylation

The introduction of a CF3 group can dramatically alter a molecule's properties, primarily through its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability. These effects are often exploited to enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Lipophilicity and pKa

The CF3 group is one of the most lipophilic substituents used in drug design, significantly more so than a methyl (CH3) group.[1][2] This increased lipophilicity, quantified by the partition coefficient (LogP), can enhance a drug's ability to cross biological membranes, a critical factor for oral absorption and penetration into target tissues, including the central nervous system.[1][2]

Furthermore, the potent electron-withdrawing effect of the CF3 group can substantially lower the pKa of nearby acidic or basic functional groups.[3] This modulation of ionization state at physiological pH can influence a drug's solubility, receptor binding, and cellular permeability.[4]

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[1][5] The carbon-fluorine (C-F) bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance.[5] By replacing a metabolically labile methyl group with a trifluoromethyl group, medicinal chemists can block a key site of metabolism, thereby prolonging the drug's half-life, increasing its bioavailability, and ensuring more predictable pharmacokinetics.[5]

Impact on Binding Affinity and Conformation

The trifluoromethyl group can also play a crucial role in a drug's interaction with its biological target. Its steric bulk and unique electronic properties can lead to enhanced binding affinity and selectivity.[1][2] The CF3 group can participate in various non-covalent interactions, including hydrophobic interactions and dipole-dipole interactions, which can contribute to a more favorable binding free energy. In some cases, replacing a smaller group with a CF3 group can alter the ligand's conformation, leading to a more optimal fit within the target's binding pocket.[1]

Quantitative Comparison of Trifluoromethylated vs. Non-Trifluoromethylated Analogs

The following tables summarize the quantitative impact of trifluoromethylation on key drug properties for representative drug pairs.

Table 1: Physicochemical Properties

| Compound Pair | Property | Value (CH3 Analog) | Value (CF3 Analog) | Fold Change/Difference | Reference(s) |

| Toluene / Benzotrifluoride | LogP | 2.73 | 3.16 | +0.43 | [6][7] |

| Aniline / 4-(Trifluoromethyl)aniline | pKa | 4.63 | 3.51 | -1.12 | [6] |

| Celecoxib Analog | COX-2 IC50 | Data not available | 32 nM (Desmethyl Celecoxib) | - | [8] |

| Fluoxetine / Nisoxetine | SERT Ki (nM) | ~10 (Nisoxetine lacks p-CF3) | 1.4 (R-fluoxetine) | ~7-fold increase in affinity | [9][10] |

Table 2: Pharmacokinetic Properties

| Compound Pair | Property | Value (CH3 Analog) | Value (CF3 Analog) | Fold Change/Difference | Reference(s) |

| Cyclopenta[a]phenanthren-17-one derivative | DNA Adduct Formation (pmol/mg DNA) | > 3 | Not detectable | Significant reduction | [11] |

| Generic Example | In Vitro Half-life (t½) | Shorter | Longer | Qualitative increase | [5] |

| Fluoxetine | Elimination Half-life | - | 1-4 days (parent), 7-15 days (norfluoxetine) | - | [12][13][14] |

| Efavirenz | Metabolism | - | Extensively metabolized (hydroxylation and glucuronidation) | - | [15][16] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the intrinsic clearance of a compound by measuring its rate of disappearance in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[5][17]

Methodology:

-

Preparation of Reagents:

-

Test compound and positive control (e.g., a compound with known metabolic fate) stock solutions are prepared in a suitable organic solvent like DMSO.[15]

-

Pooled liver microsomes (human, rat, etc.) are thawed on ice and diluted to a final concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[5][15]

-

An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in the same buffer to ensure a sustained supply of the necessary cofactor for CYP-mediated reactions.[15]

-

-

Incubation:

-

The liver microsome suspension is added to the wells of a 96-well plate.

-

The test compound is added to the wells and the plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.[5]

-

The metabolic reaction is initiated by the addition of the NADPH-regenerating system.[5]

-

Samples are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5][17]

-

-

Reaction Termination and Sample Processing:

-

The reaction in the collected samples is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.[5]

-

The samples are centrifuged to pellet the precipitated proteins.

-

-

Analysis:

-

The supernatant, containing the remaining parent compound and any metabolites, is analyzed by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the parent drug at each time point.[5]

-

-

Data Analysis:

-

The natural logarithm of the percentage of the remaining parent compound is plotted against time.

-

The slope of the linear regression of this plot provides the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

-

Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

-

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.[6][18]

Methodology:

-

Cell Culture:

-

Caco-2 cells are seeded onto semi-permeable filter supports in multi-well plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[18]

-

-

Monolayer Integrity Check:

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[18]

-

-

Permeability Measurement:

-

The transport of the test compound is measured in both directions: apical (A) to basolateral (B) to assess absorption, and basolateral (B) to apical (A) to assess efflux.

-

The test compound (at a defined concentration, e.g., 10 µM) is added to the donor compartment (either apical or basolateral).[18]

-

Samples are collected from the receiver compartment at specific time points (e.g., 2 hours).[18]

-

-

Analysis:

-

The concentration of the test compound in the collected samples is determined by LC-MS/MS.[18]

-

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

-

The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).

-

Radioligand Binding Assay

Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[19][20]

Methodology:

-

Preparation of Reagents:

-

A membrane preparation containing the target receptor is prepared from cells or tissues.

-

A radiolabeled ligand with known high affinity for the receptor is used.

-

The unlabeled test compound is prepared at a range of concentrations.

-

-

Incubation:

-

The receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound are incubated together until binding equilibrium is reached.[19]

-

-

Separation of Bound and Free Ligand:

-

The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid filtration through a glass fiber filter, which traps the receptor-containing membranes while allowing the unbound ligand to pass through.[19]

-

-

Quantification:

-

The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

A competition binding curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

-

The Ki value (the inhibition constant), which represents the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Visualizing the Role of the Trifluoromethyl Group

Graphviz diagrams can effectively illustrate the complex roles of the trifluoromethyl group in drug action and metabolism.

Metabolic Blocking by Trifluoromethylation

The following diagram illustrates how replacing a metabolically labile methyl group with a stable trifluoromethyl group can block a major metabolic pathway, leading to increased drug exposure.

Caption: Metabolic fate of a methyl-containing drug versus its trifluoromethylated analog.

Key Binding Interactions of a Trifluoromethylated Drug: Celecoxib and COX-2

This diagram shows the crucial interactions of the trifluoromethyl group of celecoxib within the active site of the COX-2 enzyme, contributing to its binding affinity and selectivity.

Caption: Key interactions of Celecoxib's trifluoromethyl and sulfonamide groups in the COX-2 active site.

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's armamentarium. Its profound and predictable effects on lipophilicity, metabolic stability, and target binding affinity allow for the rational design and optimization of drug candidates with improved pharmacokinetic and pharmacodynamic properties. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for leveraging the full potential of trifluoromethylation in the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. graphviz.org [graphviz.org]

- 4. ClinPGx [clinpgx.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

- 11. The presence of a trifluoromethyl rather than a methyl substituent in the bay-region greatly decreases the DNA-binding and tumour-initiating activity of the cyclopenta[alpha]phenanthren-17-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Pharmacokinetics of SSRI antidepressants: half-life and clinical applicability] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efavirenz and Efavirenz-like Compounds Activate Human, Murine, and Macaque Hepatic IRE1α-XBP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. ijpsr.com [ijpsr.com]

- 20. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Methoxy-6-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and material safety data for 2-Methoxy-6-(trifluoromethyl)benzoic acid (CAS No. 119692-41-0). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from the SDSs of closely related structural analogs to provide a robust framework for its safe utilization in a laboratory setting. The data presented, particularly quantitative values, should be interpreted as indicative and used with professional discretion.

Section 1: Chemical and Physical Properties

| Property | Value | Source/Analog |

| CAS Number | 119692-41-0 | - |

| Molecular Formula | C₉H₇F₃O₃ | - |

| Molecular Weight | 220.15 g/mol | - |

| Boiling Point | 276.178 °C at 760 mmHg | [1] |

| Melting Point | Not available | - |

| Appearance | Solid (presumed) | Based on analogs |

| Solubility | Insoluble in water (presumed) | Based on analogs like 2-Methoxy-5-(trifluoromethyl)benzoic acid[2] |

Section 2: Hazard Identification and GHS Classification

Based on the hazard profiles of structurally similar compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows. These classifications highlight the primary health risks associated with handling the substance.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] |

Signal Word: Warning

Hazard Pictograms:

Section 3: Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is paramount when working with this compound to minimize exposure and ensure a safe research environment.

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Ensure that safety showers and eyewash stations are readily accessible.[5]

3.2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[3] Proper glove removal technique should be followed to avoid skin contact.

-

Body Protection: A lab coat or chemical-resistant apron should be worn. For operations with a higher risk of exposure, a full chemical suit may be necessary.

-

Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.[3]

3.3. Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.[3]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

3.4. Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Recommended storage temperature is between 2-8°C.[3]

-

Store away from incompatible materials such as strong oxidizing agents.

Section 4: First Aid and Emergency Procedures

In the event of exposure or an accident, immediate and appropriate first aid is critical. The following procedures are based on best practices for handling similar chemical compounds.

4.1. Inhalation:

-

Move the individual to fresh air.[3]

-

If breathing is difficult or has stopped, provide artificial respiration.[3]

-

Seek immediate medical attention.[3]

4.2. Skin Contact:

-

Immediately wash the affected area with plenty of soap and water.[3]

-

Remove contaminated clothing and shoes.

-

If skin irritation persists, seek medical attention.

4.3. Eye Contact:

-

Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3]

-

Remove contact lenses if present and easy to do so. Continue rinsing.[3]

-

Seek immediate medical attention.[3]

4.4. Ingestion:

-

Do NOT induce vomiting.

-

Rinse the mouth with water.[3]

-

Never give anything by mouth to an unconscious person.[3]

-

Seek immediate medical attention.[3]

Section 5: Fire-Fighting and Accidental Release Measures

5.1. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Thermal decomposition may produce carbon oxides, hydrogen fluoride, and other toxic fumes.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

5.2. Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust and ensure adequate ventilation.[3]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[3]

-

Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]

Section 6: Toxicological and Ecological Information

6.1. Toxicological Information:

-

No specific toxicological studies have been conducted on this compound. The hazard classifications in Section 2 are based on data from structurally related compounds.

-

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

-

Based on analogs, it is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3]

6.2. Ecological Information:

-

No specific ecological data is available for this compound.

-

It is advised to prevent its release into the environment as its effects on aquatic and terrestrial life are unknown.

Section 7: Experimental Protocols and Workflow Diagrams

To aid researchers in the practical and safe application of this compound, the following diagrams illustrate a general laboratory safety workflow and a first-aid decision-making process.

References

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction